4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride
CAS No.:
Cat. No.: VC15926473
Molecular Formula: C13H14ClFN2
Molecular Weight: 252.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14ClFN2 |
|---|---|
| Molecular Weight | 252.71 g/mol |
| IUPAC Name | 4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride |
| Standard InChI | InChI=1S/C13H13FN2.ClH/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9;/h1-4,8,15-16H,5-7H2;1H |
| Standard InChI Key | XSFZNPCNVQZSGE-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC=C1C2=CNC3=C2C(=CC=C3)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride features a bicyclic indole core substituted at the 3-position with a 1,2,3,6-tetrahydropyridine ring and a fluorine atom at the 4-position. The hydrochloride salt forms via protonation of the tetrahydropyridine nitrogen, stabilizing the compound for storage and handling .
Table 1: Key Molecular Descriptors
The tetrahydropyridine ring exists in a partially unsaturated state, conferring conformational flexibility critical for receptor binding . Quantum mechanical modeling suggests the fluorine atom induces electronic effects that polarize the indole ring, potentially enhancing interactions with hydrophobic binding pockets .
Synthesis and Manufacturing
General Synthetic Routes
Synthesis typically involves a multi-step sequence starting from indole precursors. A representative method adapted from patent literature involves:
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Condensation Reaction: Reacting 4-fluoroindole with 1-methylpiperidin-4-one in methanol under basic conditions (e.g., KOH) at reflux .
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Dehydration: Spontaneous or acid-catalyzed elimination of water to form the tetrahydropyridinyl moiety .
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Optimized Reaction Conditions
| Parameter | Value | Yield | Source |
|---|---|---|---|
| Solvent | Methanol | 80% | |
| Base | KOH (14.3 g per 15g indole) | - | |
| Temperature | Reflux (~65°C) | - | |
| Reaction Time | 18 hours | - |
Key challenges include controlling regioselectivity during the indole-tetrahydropyridine coupling and minimizing byproducts from over-alkylation . Chromatographic purification is often required to isolate the desired isomer .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. Experimental data are scarce, but analogous compounds show:
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Water Solubility: ~10 mg/mL at 25°C (estimated)
Stability studies suggest susceptibility to oxidation at the tetrahydropyridine double bond, necessitating storage under inert atmospheres at -20°C.
Biological Activity and Mechanistic Insights
Receptor Binding Hypotheses
While direct binding assays are unavailable, structural analogs demonstrate affinity for:
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5-HT<sub>2A</sub> Serotonin Receptors: Critical in antipsychotic drug action .
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Dopamine D<sub>2</sub> Receptors: Modulation could explain potential antipsychotic effects .
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Sigma-1 Receptors: Implicated in neuroprotection and cognitive enhancement.
The fluorine atom may enhance blood-brain barrier penetration through increased lipophilicity, while the tetrahydropyridine ring’s flexibility allows conformational adaptation to receptor pockets .
| Compound | 5-HT<sub>2A</sub> IC<sub>50</sub> (nM) | D<sub>2</sub> IC<sub>50</sub> (nM) |
|---|---|---|
| 3-(1-Propyl-THP-4-yl)-1H-indole | 12.4 | 45.7 |
| 5-Methoxy-THP-indole fumarate | 8.9 | 32.1 |
| 4-Fluoro-THP-indole HCl | Predicted: 6–15 | Predicted: 30–50 |
Research Gaps and Future Directions
Despite promising structural features, critical unknowns persist:
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In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles remain uncharacterized.
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Safety Profile: Acute/chronic toxicity studies in preclinical models are needed.
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Synthetic Scalability: Current methods lack optimization for industrial-scale production .
Priority research areas include:
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Radioligand development for receptor mapping
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Structure-activity relationship (SAR) studies varying the 4-fluoro substituent
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Computational modeling of blood-brain barrier permeability
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